4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H23BO2. This compound is known for its unique structure, which includes a cyclopropyl group and a boronic ester moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of 1-methylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex facilitates the transfer of the boronic ester group to an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the coordination with the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: Similar structure but lacks the cyclopropyl group.
1-Methyl-cyclopropylboronic acid pinacol ester: Similar boronic ester but with different substituents.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is unique due to the presence of both the cyclopropyl group and the boronic ester moiety, which enhances its reactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C13H23BO2 |
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Molecular Weight |
222.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-2-(1-methylcyclopropyl)prop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-10(13(6)7-8-13)9-14-15-11(2,3)12(4,5)16-14/h9H,7-8H2,1-6H3/b10-9- |
InChI Key |
SOGQWDABGIVVSD-KTKRTIGZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2(CC2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2(CC2)C |
Origin of Product |
United States |
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